2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide
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Overview
Description
2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromoaniline group and a pyridylmethylene moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide typically involves a multi-step process. The initial step often includes the bromination of aniline to form 3-bromoaniline. This is followed by the condensation of 3-bromoaniline with propanohydrazide under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-Bromoanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(3-Chloroanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide
- 2-(3-Fluoroanilino)-N’~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide These compounds share structural similarities but differ in their reactivity and potential applications .
Properties
Molecular Formula |
C15H15BrN4O |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C15H15BrN4O/c1-11(19-14-4-2-3-13(16)9-14)15(21)20-18-10-12-5-7-17-8-6-12/h2-11,19H,1H3,(H,20,21)/b18-10+ |
InChI Key |
ORFNPPVKEDFAJH-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=NC=C1)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=NC=C1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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